2,6-Dimethyl-D-Phenylalanine is a derivative of phenylalanine, an essential amino acid that plays a critical role in protein synthesis and is a precursor to neurotransmitters. This compound features two methyl groups at the 2 and 6 positions of the phenyl ring, which alters its chemical properties and biological activity compared to its parent compound. The compound is primarily studied for its potential applications in pharmaceuticals and biochemistry, particularly in the development of peptides and other biologically active molecules.
2,6-Dimethyl-D-Phenylalanine can be synthesized from commercially available precursors such as D-phenylalanine through various chemical methods. Its derivatives are often utilized in research settings to investigate enzyme interactions and protein folding mechanisms.
This compound belongs to the class of aromatic amino acids and is specifically categorized as a substituted phenylalanine derivative. It can also be classified under non-proteinogenic amino acids due to its modified structure.
The synthesis of 2,6-Dimethyl-D-Phenylalanine typically involves several key steps:
The synthesis can be performed using various reagents and conditions, including palladium-catalyzed reactions for selective methylation. For example, palladium on carbon can facilitate the introduction of methyl groups through C-H activation strategies .
The molecular formula for 2,6-Dimethyl-D-Phenylalanine is . The compound features a chiral center at the alpha carbon adjacent to the carboxylic acid group.
2,6-Dimethyl-D-Phenylalanine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,6-Dimethyl-D-Phenylalanine primarily relates to its role as a substrate in enzymatic reactions. It may influence enzyme kinetics due to steric hindrance introduced by the methyl groups, potentially altering binding affinities and reaction rates.
Research indicates that modifications at the phenyl ring can affect interactions with enzymes involved in neurotransmitter synthesis and metabolism, thereby impacting physiological processes such as mood regulation and pain perception .
2,6-Dimethyl-D-Phenylalanine has several notable applications:
This compound's unique structural characteristics make it a valuable tool in both academic research and industrial applications, particularly in fields related to biochemistry and medicinal chemistry.
The synthesis of enantiomerically pure 2,6-Dimethyl-D-phenylalanine (Dmp) employs sophisticated asymmetric methodologies to achieve high chiral purity essential for pharmacological applications. A prominent approach utilizes Dygos' method for constructing the chiral center via asymmetric catalytic hydrogenation. This process involves the conversion of methyl 2-acetamidoacrylate using [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ as a chiral catalyst under hydrogen pressure, yielding the L-enantiomer with excellent enantioselectivity (typically >95% ee) [1]. For D-Dmp production, manufacturers employ optical resolution techniques or utilize D-tartrate salts in crystallization processes to achieve the desired D-configuration [2]. Alternative routes include asymmetric phase-transfer catalysis and enzymatic resolutions using immobilized acylases, though these methods show lower industrial viability compared to catalytic hydrogenation due to scalability constraints and higher catalyst costs. The stereochemical integrity of D-Dmp is critical in opioid peptide applications, as demonstrated by the significant activity loss observed in Leu-enkephalin analogues containing D-Dmp at position 4 (Kiμ = 2505 ± 169 nM vs 2.42 ± 0.93 nM for native enkephalin) [1].
Synthetic routes to Dmp rely on strategically designed aromatic intermediates that enable efficient backbone construction. 2-Iodo-m-xylene serves as the foundational aromatic precursor, synthesized commercially via regioselective iodination of 1,3-dimethylbenzene (m-xylene) using sodium trimethylstannane followed by iodine treatment [1]. This key intermediate undergoes alkylation with methyl 2-acetamidoacrylate under Heck-type coupling conditions (Dygos' method) to form the α,β-unsaturated ester precursor methyl-(Z)-2-acetamido-3-(2,6-dimethylphenyl)propenoate [1] [6]. Subsequent asymmetric hydrogenation of the prochiral double bond installs the chiral center with high enantiomeric excess when performed under chiral catalysis. Alternatively, the acetamidoacrylate intermediate can be subjected to non-selective hydrogenation followed by enantiomeric resolution. The crystalline nature of these intermediates facilitates purification, with typical yields exceeding 75% for the coupling step and 90% for hydrogenation. X-ray crystallographic analysis confirms the (Z)-configuration of the acrylate intermediate, which is essential for achieving high stereoselectivity in subsequent hydrogenation steps [6].
Table 1: Key Intermediates in Dmp Synthesis
Intermediate | Chemical Structure | Synthetic Route | Yield (%) | Function |
---|---|---|---|---|
2-Iodo-m-xylene | C₆H₃(CH₃)₂I | Iodination of m-xylene | 85-90 | Aromatic backbone |
Methyl 2-acetamidoacrylate | CH₂=C(NHAc)COOCH₃ | Condensation of glycine derivatives | 75-80 | Acetamidoacrylate precursor |
Methyl-(Z)-2-acetamido-3-(2,6-dimethylphenyl)propenoate | (CH₃)₂C₆H₃CH=C(NHAc)COOCH₃ | Alkylation of 2-iodo-m-xylene | 70-78 | Prochiral hydrogenation substrate |
Resolution of racemic Dmp remains essential when synthetic routes yield mixtures. The most effective approach converts DL-Dmp into diastereomeric dipeptides through coupling with chiral auxiliaries, enabling separation by reversed-phase HPLC. Industrially, racemic Ac-Dmp (6) is derivatized with L-arginine methyl ester to form Ac-DL-Dmp-Arg-OMe (7), creating readily separable diastereomers [1] [3]. Optimal separation employs C18 stationary phases (Newcrom R1, SIELC Technologies) with mobile phases containing acetonitrile/water/phosphoric acid (typically 25:75:0.1 v/v/v), achieving baseline resolution (Rₛ > 1.5) with retention times differing by 3-5 minutes [3]. For mass spectrometry-compatible purification, phosphoric acid is substituted with 0.1% formic acid. Following separation, individual diastereomers undergo acid hydrolysis (6M HCl, 110°C, 24h) to liberate enantiomerically pure D- or L-Dmp. Modern methods employ zwitterionic chiral stationary phases (Chiralpak ZWIX series) that offer superior resolution for underivatized Dmp enantiomers using methanol/acetonitrile/acid-base additive mobile phases, though diastereomeric separation remains preferred for preparative-scale (>100g) production due to established protocols and higher loading capacities [4].
Palladium-catalyzed hydrogenation of the unsaturated precursor methyl-(Z)-2-acetamido-3-(2,6-dimethylphenyl)propenoate presents significant racemization risks during Dmp production. Standard hydrogenation conditions (5% Pd/C, 50 psi H₂, methanol) yield the racemic Ac-Dmp (6) due to catalyst-mediated enolization and reprotonation without stereochemical control [1] [2]. The steric bulk of the 2,6-dimethyl substituents exacerbates racemization by slowing hydrogenation kinetics, necessitating extended reaction times that promote epimerization. Industrial processes mitigate this through chiral rhodium catalysts ([Rh(1,5-COD)(R,R-DIPAMP)]BF₄) that provide enantioselectivities >98% ee under optimized conditions (50°C, 100 psi H₂, THF) [1]. Post-hydrogenation, careful control of workup pH (maintained at 6.5-7.0) prevents acid-catalyzed racemization of the α-hydrogen. Despite these measures, residual racemization (2-5%) necessitates final enantiomeric purification via preparative HPLC or enzymatic resolution using immobilized aminoacylases, adding 15-20% to production costs. Thermodynamic studies reveal the racemization barrier (ΔG‡) for Dmp is 24.3 kcal/mol, approximately 2 kcal/mol lower than phenylalanine due to steric acceleration of the carbanion formation step [6].
Industrial production of optically pure Dmp requires integration of asymmetric transformations and continuous processing to achieve economic viability. A patented approach utilizes L-phenylalanine as starting material through dynamic kinetic resolution involving Schiff base formation with propionaldehyde, followed by stereoselective crystallization as the D-tartrate salt [2]. This process achieves >99% ee for D-phenylalanine derivatives and is adaptable to Dmp through regioselective dimethylation of protected phenylalanine precursors. Large-scale reactions (500L+) employ membrane filtration for catalyst recovery in hydrogenation steps and continuous countercurrent extraction for acid-base purifications. Process intensification strategies include in situ racemization of unwanted L-enantiomer using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at 80°C, pushing yields above 85% theoretical from racemic mixtures [2]. Economic modeling shows that recycling the chiral auxiliary (e.g., L-arginine) from diastereomeric separations reduces costs by 30-40%. Current production capacities reach metric-ton annually, with specifications requiring ≥99.0% chemical purity and ≥99.5% enantiomeric excess for pharmaceutical applications. Quality control employs chiral HPLC (Chiralpak ZWIX(+), 150 × 4.6 mm, 5μm) with 0.1% diethylamine in methanol/acetonitrile (80:20) mobile phase, verifying absence of the L-enantiomer below 0.1% [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9